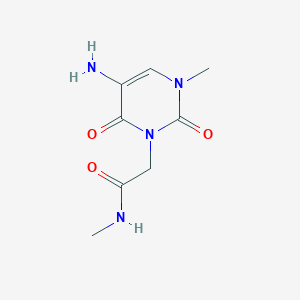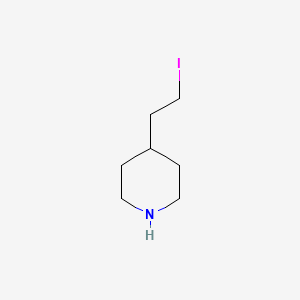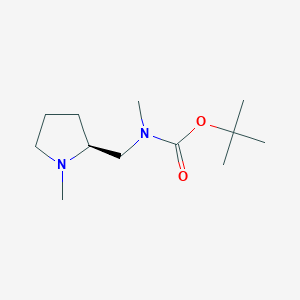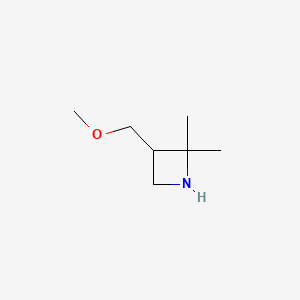
3-(Methoxymethyl)-2,2-dimethylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)-2,2-dimethylazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a methoxymethyl group attached to the nitrogen atom and two methyl groups at the 2-position of the azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-2,2-dimethylazetidine can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylazetidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can help achieve consistent product quality and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxymethyl)-2,2-dimethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different substituted azetidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Methoxymethyl)-2,2-dimethylazetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Methoxymethyl)-2,2-dimethylazetidine involves its interaction with specific molecular targets and pathways. The compound’s strained ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxymethyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylazetidine: Lacks the methoxymethyl group, resulting in different chemical reactivity and applications.
3-Methoxymethylazetidine: Similar structure but without the dimethyl substitution at the 2-position.
Azetidine: The parent compound with no substituents, exhibiting different chemical properties.
Uniqueness
3-(Methoxymethyl)-2,2-dimethylazetidine is unique due to the combination of the methoxymethyl group and the dimethyl substitution, which imparts distinct chemical reactivity and potential applications. The strained ring structure further enhances its reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
3-(methoxymethyl)-2,2-dimethylazetidine |
InChI |
InChI=1S/C7H15NO/c1-7(2)6(4-8-7)5-9-3/h6,8H,4-5H2,1-3H3 |
Clave InChI |
XHFWLQBPNMZQEV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CN1)COC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


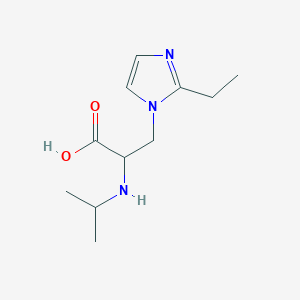


![2-(2,6-Dioxo-3-piperidyl)-5-[2-(2-methoxyethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13491217.png)

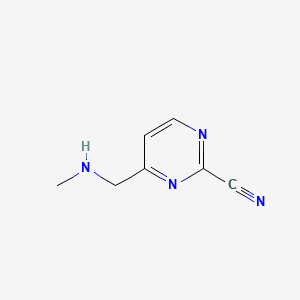

![2-Azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13491246.png)

